molecular formula C14H23N B3164638 Butyl({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 893611-69-3

Butyl({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No. B3164638
CAS RN: 893611-69-3
M. Wt: 205.34 g/mol
InChI Key: HGSHWUXLANNRAW-UHFFFAOYSA-N
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Description

“Butyl({[4-(propan-2-yl)phenyl]methyl})amine” is a complex organic compound. It contains a butyl group (four carbon alkyl chain), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), a methyl group (one carbon alkyl chain), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its molecules. The butyl group would provide a linear, flexible portion of the molecule, while the phenyl group would provide a planar, rigid portion. The amine group could participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, including those typical of amines, alkyl groups, and aromatic compounds . For example, the amine group could participate in acid-base reactions, the alkyl groups could undergo reactions with electrophiles, and the phenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound a weak base, and the presence of the alkyl and phenyl groups could make the compound hydrophobic .

Scientific Research Applications

1. Amination Reactions and Synthesis

Butyl({[4-(propan-2-yl)phenyl]methyl})amine is involved in various synthesis and amination processes. For instance, it participates in the synthesis of new compounds such as N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, which shows a unique crystalline structure and potential for further applications in chemical research (Wawrzycka-Gorczyca et al., 2011). Additionally, butylamine derivatives have been used in the enantioselective synthesis of systemic fungicides, demonstrating the compound's versatility in synthesizing biologically active substances (Majerić et al., 1995).

2. Catalysis and Polymerization

In the field of catalysis, butylamine derivatives have been applied as catalysts in aryl-Cl activation and hydrosilane polymerization. The study by Deeken et al. (2006) on aminopyridinato complexes, including derivatives of butylamine, highlights their potential as efficient catalysts in Suzuki cross-coupling reactions and polymerization processes (Deeken et al., 2006).

3. Drug Synthesis and Pharmacokinetics

Butylamine derivatives are also significant in the synthesis of pharmaceuticals. For example, they have been used in the synthesis of antalarmin, a compound with potential pharmacological applications. The synthesis of doubly carbon-13 labelled antalarmin isotopomers for pharmacokinetic studies illustrates the compound's relevance in drug development and analysis (Greiner et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, many amines are irritants and can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSHWUXLANNRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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